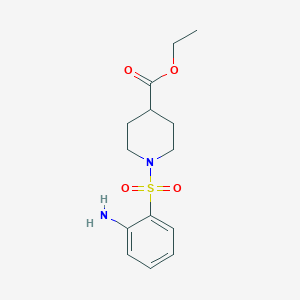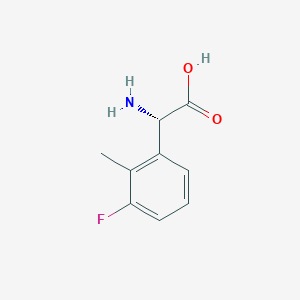
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral amines in a nucleophilic substitution reaction with a suitable precursor, such as a halogenated aromatic compound. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as asymmetric hydrogenation or enzymatic resolution. These methods are designed to produce the compound in large quantities with high enantiomeric purity. The choice of method depends on factors such as cost, availability of starting materials, and desired yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets with high specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the fluorine and methyl substituents, resulting in different chemical and biological properties.
2-Amino-2-(3-chloro-2-methylphenyl)acetic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
2-Amino-2-(3-fluoro-2-ethylphenyl)acetic acid: Similar structure but with an ethyl group instead of a methyl group, leading to different steric and electronic effects.
Uniqueness
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid is unique due to the presence of both fluorine and methyl substituents on the aromatic ring. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
UXOBFHFOIMYJGU-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


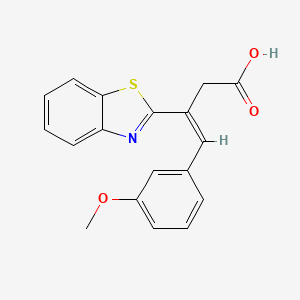
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
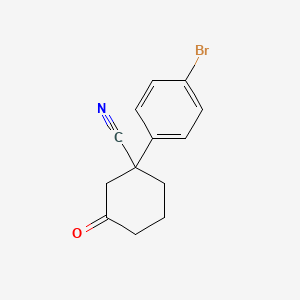

![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
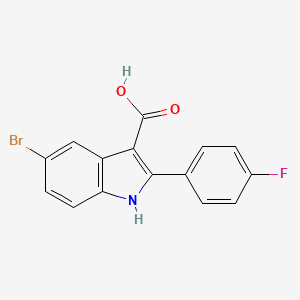
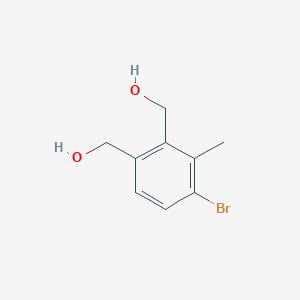


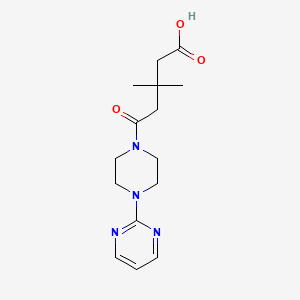
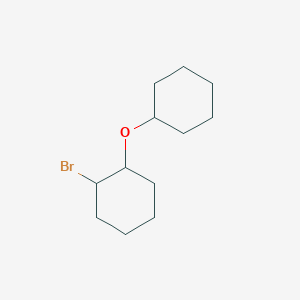
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)
